[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 883531-63-3
VCID: VC8146766
InChI: InChI=1S/C13H21N3/c1-16-8-4-13(5-9-16)11-15-10-12-2-6-14-7-3-12/h2-3,6-7,13,15H,4-5,8-11H2,1H3
SMILES: CN1CCC(CC1)CNCC2=CC=NC=C2
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine

CAS No.: 883531-63-3

Cat. No.: VC8146766

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine - 883531-63-3

Specification

CAS No. 883531-63-3
Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name 1-(1-methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine
Standard InChI InChI=1S/C13H21N3/c1-16-8-4-13(5-9-16)11-15-10-12-2-6-14-7-3-12/h2-3,6-7,13,15H,4-5,8-11H2,1H3
Standard InChI Key SANIFFZOCWUKQF-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CNCC2=CC=NC=C2
Canonical SMILES CN1CCC(CC1)CNCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

The molecular formula of [(1-methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine is C₁₉H₃₁N₃, as derived from its parent compound (CID 28305764) . Its tetrahydrochloride salt form, documented under PubChem CID 45075067, has a molecular weight of 448.3 g/mol and a formula of C₁₉H₃₁N₃·4HCl . The compound’s structure features a central amine group bonded to two aromatic moieties:

  • 1-Methylpiperidin-4-ylmethyl: A piperidine ring substituted with a methyl group at the 1-position and a methylene bridge (-CH₂-) at the 4-position.

  • Pyridin-4-ylmethyl: A pyridine ring with a methylene bridge at the 4-position.

The stereoelectronic properties of these groups influence the compound’s reactivity and interactions with biological targets. For instance, the basicity of the piperidine nitrogen (pKa ~10.13) and the aromatic pyridine ring contribute to its solubility profile and binding affinity in physiological environments.

Synthesis and Derivatives

Synthetic routes to [(1-methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine often involve reductive amination or nucleophilic substitution. A notable derivative is its tetrahydrochloride salt, synthesized by treating the free base with hydrochloric acid to enhance solubility for pharmaceutical formulations . Patent WO2021013864A1 describes analogous methods for preparing imidazo[1,2-a]pyridin-3-yl-pyrimidine derivatives, highlighting the use of piperidine intermediates in multi-step reactions .

Key intermediates in the synthesis include:

  • 1-Methylpiperidin-4-ylmethanamine (CAS 7149-42-0): A precursor with a molar mass of 128.22 g/mol and a boiling point of 159.8°C .

  • Pyridin-4-ylmethanamine: Reacted with the piperidine derivative under controlled pH conditions to form the target amine.

Table 1 summarizes critical physicochemical properties of the compound and its precursors:

Property[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine1-Methylpiperidin-4-ylmethanamine
Molecular FormulaC₁₉H₃₁N₃C₇H₁₆N₂
Molecular Weight (g/mol)283.48 (free base) 128.22
Boiling Point (°C)Not reported159.8
Density (g/cm³)Not reported0.901
SolubilityEnhanced in HCl form Soluble in polar solvents

Physicochemical and Spectroscopic Properties

The compound’s free base is a liquid at room temperature, while its tetrahydrochloride salt forms a crystalline solid . Spectroscopic data from PubChem entries include:

  • InChI Key: HFQQKTKEJLXNEI-UHFFFAOYSA-N (for related pyridine-piperidine amines) .

  • SMILES: CC1=CC(=NC=C1)NC2CCN(CC2)C (for 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine) .

The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyridine ring’s planar structure facilitates π-π stacking interactions. These features are critical for its function in drug-receptor binding.

Recent Advances and Future Directions

Recent patents highlight innovations in piperidine-pyridine hybrid synthesis. For instance, WO2021013864A1 optimizes coupling reactions using palladium catalysts to enhance yield and purity . Future research may explore:

  • Targeted Drug Delivery: Leveraging the compound’s amine group for conjugation with nanoparticles.

  • Structure-Activity Relationships (SAR): Modifying substituents to improve pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator